molecular formula C21H21Cl2N3O2 B2570571 3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 543686-34-6

3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

カタログ番号: B2570571
CAS番号: 543686-34-6
分子量: 418.32
InChIキー: FGKZJFXNJFFZOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,6-Dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C21H21Cl2N3O2 and a molecular weight of 418.316 g/mol . This compound belongs to a class of oxazole-substituted derivatives investigated for their potential in pharmaceutical research, particularly as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1) . DGAT1 is a key enzyme in triglyceride synthesis, making it a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and related conditions . The core oxazole structure is a common feature in many pharmaceutically relevant compounds and natural products, often synthesized via methods like the Robinson–Gabriel cyclodehydration . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

特性

IUPAC Name

3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c1-4-26(5-2)15-11-9-14(10-12-15)24-21(27)18-13(3)28-25-20(18)19-16(22)7-6-8-17(19)23/h6-12H,4-5H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKZJFXNJFFZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an oxazole derivative with the molecular formula C21H21Cl2N3O2C_{21}H_{21}Cl_2N_3O_2 and a molecular weight of approximately 426.31 g/mol. Its structure includes:

  • Dichlorophenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
  • Diethylamino group : Enhances solubility and may influence pharmacokinetics.
  • Methyl group on the oxazole ring : Potentially affects the compound's electronic properties.

The biological activity of this compound can be attributed to its interaction with specific enzymatic pathways, particularly involving kinase inhibition. Kinases play crucial roles in cell signaling and regulation, making them important targets for cancer therapy and other diseases.

Kinase Inhibition Profile

Research indicates that the compound exhibits significant inhibitory activity against various kinases. In particular:

  • EGFR (Epidermal Growth Factor Receptor) : The compound has shown IC50 values in the low nanomolar range against EGFR, indicating strong binding affinity and potential as an anticancer agent .
  • Other Kinases : It also demonstrates moderate activity against several receptor tyrosine kinases, which may contribute to its therapeutic effects but also to adverse effects observed in clinical settings .

Biological Activity Data

The following table summarizes key biological activity data related to 3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide:

Biological TargetActivity TypeIC50 Value (nM)Notes
EGFRInhibition< 10Strong affinity for L858R mutant
FAK (Focal Adhesion Kinase)Moderate Inhibition~1000Selectivity towards ALK over FAK
Other Receptor Tyrosine KinasesModerate Inhibition>1000Potential for off-target effects

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's efficacy against various cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer). The results indicated significant antiproliferative effects with IC50 values of 7.76 µM and 9.76 µM respectively .
  • Selectivity Profile : In a comparative analysis with other kinase inhibitors, this compound displayed a unique selectivity profile, inhibiting specific kinases at significantly lower concentrations compared to others in its class. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
  • Metabolic Stability : Another study highlighted the compound's metabolic stability and bioavailability, noting a half-life of approximately 1.63 hours in vivo, which suggests favorable pharmacokinetic properties for further development .

科学的研究の応用

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through multiple mechanisms:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.0
HeLa (Cervical)8.7

Studies have demonstrated that the compound can modulate cell cycle progression and activate caspases, leading to programmed cell death in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential of the compound as a lead for developing new antimicrobial agents.

Neurological Applications

Given its structural features, the compound is being investigated for potential applications in treating neurological disorders. The diethylamino group suggests possible interactions with neurotransmitter systems, which could be beneficial in conditions like depression or anxiety .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects of the compound on various cancer cell lines, it was found to significantly inhibit cell growth in a dose-dependent manner. The study utilized MTT assays to evaluate cell viability and demonstrated that treatment with the compound led to a reduction in viable cells across multiple cancer types.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to test the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment option for infections caused by resistant strains.

類似化合物との比較

Key Observations:

  • Lipophilicity: Dichlorophenyl groups enhance membrane permeability, while polar substituents (e.g., diethylamino) balance solubility .
  • Biological Activity: Compound III (monohydrate) is a reported immunomodulator, suggesting the dichlorophenyl-oxazole core is critical for targeting inflammatory pathways. Thioamide derivatives (e.g., SI53) may interact with cysteine-rich enzyme active sites .

Physicochemical Properties

  • Solubility: The diethylamino group likely improves aqueous solubility compared to purely halogenated analogs.
  • Crystallinity: Compound III forms stable monohydrate crystals, whereas the target compound’s bulkier substituents may reduce crystallinity, affecting formulation .

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is recommended: (i) Condensation of 2,6-dichlorobenzaldehyde with hydroxylamine under alkaline conditions to form the oxime intermediate . (ii) Cyclization with ethyl acetoacetate followed by chlorination (e.g., using phosphorus pentachloride) to form the oxazole core. Final coupling with 4-(diethylamino)aniline via carbodiimide-mediated amidation (e.g., HBTU/DIPEA in DMF) achieves the target compound .
  • Critical Parameters : Temperature control during chlorination (≤60°C) and stoichiometric ratios of coupling reagents (1.3 equiv HBTU) are vital to minimize side products. Yields typically range from 45–65% .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :
  • HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water gradient.
  • NMR : Confirm regiochemistry via 1^1H-NMR (e.g., diethylamino protons at δ 1.1–1.3 ppm; oxazole-CH3_3 at δ 2.4 ppm) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dichlorophenyl vs. oxazole ring planarity) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between structural analogs?

  • Case Study : Compare the target compound with analogs like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide.
  • Key Variables :
  • Electron-Withdrawing Groups : Dichlorophenyl substituents enhance electrophilicity, potentially altering target binding vs. methoxy-substituted analogs .
  • Solubility : LogP calculations (e.g., using PubChem data ) predict reduced aqueous solubility for dichlorophenyl derivatives, requiring formulation adjustments for in vitro assays.
    • Resolution Strategy : Use isothermal titration calorimetry (ITC) to quantify binding affinities and correlate with substituent electronic profiles .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

  • SAR Framework :
  • Core Modifications : Synthesize variants with substituted oxazoles (e.g., 5-trifluoromethyl or 5-amino groups) to assess steric/electronic effects on activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents at the 4-carboxamide position .
    • Data Interpretation : Cross-validate computational predictions with enzyme inhibition assays (e.g., IC50_{50} comparisons) to identify false positives .

Q. How can researchers resolve discrepancies in crystallographic vs. spectroscopic data for the compound’s conformation?

  • Case Example : X-ray data for 4-(3-chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole revealed non-planar triazole-dichlorophenyl dihedrals (85–90°), conflicting with NMR-derived models .
  • Mitigation : Perform dynamic NMR studies at variable temperatures to assess rotational barriers and validate crystallographic rigidity .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

  • Approaches :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide nitrogen .
  • Co-solvent Systems : Use PEG-400/water (70:30) to enhance solubility while monitoring stability via UV-Vis spectroscopy .

Q. How can researchers optimize reaction scalability for multi-gram synthesis?

  • Process Chemistry Insights :
  • Catalysis : Replace HBTU with cheaper alternatives like EDC/HOBt for amide coupling .
  • Workflow : Implement flow chemistry for the cyclization step to improve heat transfer and reduce byproducts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。